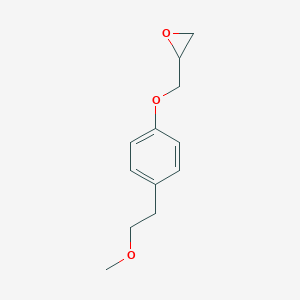

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Description

Properties

IUPAC Name |

2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOWFGJMGUIGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057779 | |

| Record name | 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56718-70-8 | |

| Record name | 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56718-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, a key intermediate in pharmaceutical manufacturing. The information is intended for researchers, scientists, and professionals in drug development.

Core Properties

This compound, identified with the CAS Registry Number 56718-70-8, is a chemical compound recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as an impurity of the beta-blocker Metoprolol.[1][2] Its structure features an oxirane ring, which imparts significant reactivity to the molecule.[2]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Source |

| CAS Registry Number | 56718-70-8 | [3] |

| Molecular Formula | C₁₂H₁₆O₃ | [2][3][4] |

| Molecular Weight | 208.25 g/mol | [4] |

| IUPAC Name | 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane | [3][5] |

| Synonyms | 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, Metoprolol Epoxide, Metoprolol Impurity 7 | [2] |

| Physical Form | Solid or Pale-yellow oil | [6] |

| Melting Point | 67-68 °C | [5] |

| Boiling Point | 300.6 ± 17.0 °C at 760 mmHg | [5] |

| Storage Temperature | Room temperature | [5] |

Synthesis and Reactivity

This compound is primarily synthesized through the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base.[7] The resulting epoxide is a reactive intermediate due to the strained three-membered ring, making it susceptible to ring-opening reactions with nucleophiles.[8] This reactivity is harnessed in the subsequent synthesis of pharmaceuticals like Metoprolol.[7]

Experimental Protocol: Synthesis of this compound

The following protocol outlines the laboratory-scale synthesis of the title compound.

Materials:

-

4-(2-methoxyethyl)phenol

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Epichlorohydrin

-

Round-bottom flask (RBF)

-

Stirrer

Procedure:

-

In a clean and dry round-bottom flask, weigh 0.5 g of 4-(2-methoxyethyl)phenol.

-

Add 20 mL of dimethylformamide (DMF) to the RBF and begin stirring the mixture.

-

After 5 to 10 minutes of stirring, add 0.4 g of potassium carbonate (K₂CO₃) to the reaction mixture.

-

Continue to stir the mixture slowly for 15 minutes to ensure thorough mixing.

-

Slowly add epichlorohydrin to the reaction mixture dropwise.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

Experimental Protocol: Synthesis of Metoprolol

This protocol details the use of this compound as an intermediate in the synthesis of Metoprolol.

Materials:

-

This compound

-

Isopropylamine

-

Methanol (optional solvent)

-

Reaction vessel (pressure-rated if heating above the boiling point of isopropylamine)

-

Stirrer

-

Heating/Cooling system

Procedure:

-

Transfer the crude this compound to a suitable reaction vessel.

-

Add a large excess of isopropylamine if the reaction is performed without a solvent. Alternatively, use 3-5 equivalents of isopropylamine in a solvent such as methanol.[7]

-

If performing the reaction without a solvent, maintain the temperature below 15°C initially, then heat to 50-55°C.[7] If using methanol as a solvent, the reaction can be refluxed at approximately 80°C.[7]

-

Stir the reaction mixture until completion, which can be monitored by TLC.[7]

-

Upon completion, the reaction mixture contains the Metoprolol base.[7]

Experimental and logical relationship Visualizations

The following diagrams illustrate the synthesis workflow for this compound and its subsequent conversion to Metoprolol.

Caption: Synthesis workflow of this compound and Metoprolol.

Biological Activity and Signaling Pathways

While this compound is a reactive molecule due to its epoxide group and has the potential to interact with biological systems, there is no specific information available in the reviewed literature detailing its involvement in any signaling pathways.[8] Its primary role in the context of drug development is as a synthetic intermediate and a process-related impurity.[1] Further research would be necessary to elucidate any specific biological activities or mechanisms of action.

Safety Information

This compound is classified as hazardous. It is known to cause skin irritation and serious eye irritation.[6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area to avoid inhalation of any vapors.[6]

GHS Hazard Statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash hands thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

- 1. rjptonline.org [rjptonline.org]

- 2. CAS 56718-70-8: 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxira… [cymitquimica.com]

- 3. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | C12H16O3 | CID 92515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | 56718-70-8 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | 66722-57-4 [smolecule.com]

An In-depth Technical Guide to 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane (CAS: 56718-70-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, with the CAS number 56718-70-8, is a crucial chemical intermediate primarily utilized in the pharmaceutical industry. Its significance lies in its role as a key precursor in the synthesis of Metoprolol, a widely prescribed beta-blocker for the management of cardiovascular diseases such as hypertension, angina, and heart failure.[1][2] Understanding the chemical properties, synthesis, and analysis of this oxirane derivative is paramount for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its subsequent conversion to Metoprolol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 56718-70-8 | [2] |

| Molecular Formula | C₁₂H₁₆O₃ | [3] |

| Molecular Weight | 208.25 g/mol | [3] |

| IUPAC Name | 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane | [2] |

| Synonyms | [[p-(2-methoxyethyl)phenoxy]methyl]oxirane, 1-[4-(2-Methoxyethyl)phenoxy]-2,3-epoxypropane, Metoprolol Impurity 7 | [4] |

| Appearance | Colorless to pale-yellow liquid or solid | [2] |

| Boiling Point | 300.6 ± 17.0 °C at 760 mmHg | [2] |

| Melting Point | 67-68 °C | [2] |

| Density | 1.099 g/cm³ | |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | Room temperature | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base. Several variations of this procedure exist, with differences in solvents and reaction conditions.

Synthesis Workflow

Caption: General workflow for the synthesis of the oxirane intermediate.

Experimental Protocols

This protocol describes a method that utilizes water as the solvent, presenting an environmentally friendlier approach.

-

Reactants and Reagents:

-

p-(2-Methoxyethyl)phenol

-

Epichlorohydrin (1.4-2.0 equivalents)

-

Sodium hydroxide solution (50%) (1.3-1.7 equivalents)

-

Water

-

-

Procedure:

-

Combine p-(2-methoxyethyl)phenol, epichlorohydrin, and water in a reaction vessel.

-

Heat the mixture to approximately 50-70 °C.

-

Add the sodium hydroxide solution to the reaction mixture.

-

After the reaction is complete, separate the aqueous and organic phases.

-

The crude product, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene, is in the organic phase.

-

-

Purification:

-

Evaporate the excess epichlorohydrin.

-

Perform vacuum distillation, collecting the main fraction of the product.

-

This method employs an organic solvent for the reaction.

-

Reactants and Reagents:

-

4-(2-methoxyethyl)phenol (0.5 g)

-

Dimethylformamide (DMF) (20 mL)

-

Potassium carbonate (K₂CO₃) (0.4 g)

-

Epichlorohydrin

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-(2-methoxyethyl)phenol in DMF with stirring.

-

After 5-10 minutes of stirring, add potassium carbonate to the mixture and stir for an additional 15 minutes.

-

Slowly add epichlorohydrin dropwise to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Conversion to Metoprolol

The synthesized this compound is a stable intermediate that is subsequently reacted with isopropylamine to yield Metoprolol. This reaction involves the nucleophilic ring-opening of the epoxide.

Reaction Pathway

Caption: Synthesis of Metoprolol from the oxirane intermediate.

Experimental Protocol (from Patent WO2013141437A1)

-

Reactants and Reagents:

-

(S)-2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane (866.8 g, 4.163 mol)

-

Isopropanol (867 mL)

-

Isopropylamine (1476.4 g, 24.977 mol)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve (S)-2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane in isopropanol.

-

Add isopropylamine to the solution.

-

Reflux the reaction mixture with stirring for 4 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to obtain (S)-Metoprolol base.

-

Analytical Characterization

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. Various analytical techniques can be employed for its characterization.

| Analytical Technique | Purpose | Typical Observations/Parameters |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | The progress of the synthesis from 4-(2-methoxyethyl)phenol can be monitored by observing the disappearance of the starting material and the appearance of the product spot. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | HPLC methods developed for Metoprolol and its impurities can be adapted to analyze the intermediate. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffer is commonly used. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure, confirming the presence of the oxirane ring, the phenoxy group, and the methoxyethyl substituent. |

Safety Information

This compound is a chemical that requires careful handling. The following safety information is derived from available Safety Data Sheets (SDS).

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Health Hazards | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Biological Activity

This compound is not known to possess any therapeutic biological activity. Its primary relevance in a biological context is as a process-related impurity in the synthesis of Metoprolol.[1] As such, its presence in the final drug product is strictly controlled to ensure the safety and efficacy of the medication. Regulatory guidelines necessitate the monitoring and limitation of such impurities in active pharmaceutical ingredients.

Conclusion

This compound is a pivotal intermediate in the manufacturing of the beta-blocker Metoprolol. A thorough understanding of its synthesis, purification, and analytical characterization is essential for pharmaceutical scientists and professionals involved in drug development and manufacturing. The protocols and data presented in this guide offer a comprehensive resource for the handling and application of this important chemical compound, emphasizing the importance of purity and quality control in the production of life-saving medications.

References

- 1. rsc.org [rsc.org]

- 2. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

This compound, also known as 4-(2-methoxyethyl)phenyl glycidyl ether, is an organic compound featuring a substituted benzene ring linked to an oxirane (epoxide) ring through an ether linkage. The presence of the reactive epoxide ring makes it a valuable intermediate for the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane[2][3] |

| CAS Number | 56718-70-8[1][2] |

| Molecular Formula | C₁₂H₁₆O₃[1][2][3] |

| Molecular Weight | 208.25 g/mol [3] |

| InChI | InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3[1][3] |

| InChIKey | UEOWFGJMGUIGHC-UHFFFAOYSA-N[1][3] |

| SMILES | COCCC1=CC=C(C=C1)OCC2CO2[1] |

| Synonyms | 1-[p-(2-Methoxyethyl)-phenoxy]-2,3-epoxy-propane, 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, Metoprolol Epoxide[1] |

Physicochemical Properties

The compound is typically a solid at room temperature.[3] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | Solid[3] |

| Melting Point | 67-68 °C |

| Boiling Point | 300.6 ± 17.0 °C at 760 mmHg |

| Density | 1.099 ± 0.06 g/cm³[4] |

| Storage Temperature | Room temperature |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, such as epichlorohydrin, in the presence of a base.[5][6]

Synthesis of this compound

This protocol is based on the Williamson ether synthesis, where the phenoxide ion, generated in situ, acts as a nucleophile attacking the electrophilic carbon of epichlorohydrin.

Experimental Protocol:

-

Materials:

-

4-(2-methoxyethyl)phenol

-

Epichlorohydrin

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or an aqueous medium

-

-

Procedure:

-

In a reaction vessel, dissolve 4-(2-methoxyethyl)phenol in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Slowly add epichlorohydrin to the reaction mixture.

-

The reaction can be carried out at temperatures ranging from 0°C to 70°C, depending on the specific base and solvent system used.[5][7] For instance, with aqueous sodium hydroxide, the reaction can be maintained at 40-45°C.[7]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction mixture is worked up by separating the organic and aqueous phases. The organic phase, containing the product, is then washed and the solvent is removed to yield the crude product.[7]

-

Further purification can be achieved by distillation under high vacuum to improve the quality of the final product.[7]

-

Spectroscopic Characterization (Theoretical)

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| Aromatic (C₆H₄) | m | 6.8 - 7.2 |

| Methylene (O-CH₂) | t | 3.6 |

| Methylene (Ar-CH₂) | t | 2.8 |

| Methoxy (O-CH₃) | s | 3.3 |

| Oxirane (CH₂) | m | 2.7, 2.9 |

| Oxirane (CH) | m | 3.3 |

| Methylene (phenoxy-CH₂) | dd | 3.9, 4.2 |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Aromatic (C-O) | 158 |

| Aromatic (C-C) | 130, 114 |

| Methylene (O-CH₂) | 71 |

| Methylene (Ar-CH₂) | 35 |

| Methoxy (O-CH₃) | 59 |

| Oxirane (CH₂) | 44 |

| Oxirane (CH) | 50 |

| Methylene (phenoxy-CH₂) | 70 |

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=C (aromatic) | 1600, 1500 |

| C-O-C (ether) | 1250 - 1000 |

| Oxirane (ring) | 950 - 810 |

Role in Drug Development: Synthesis of Metoprolol

This compound is a crucial intermediate in the synthesis of Metoprolol, a widely used β₁-selective adrenergic receptor blocker for the treatment of cardiovascular diseases.[5][8][9] The synthesis involves the ring-opening of the epoxide by isopropylamine.

Synthesis of Metoprolol from this compound

Experimental Protocol:

-

Materials:

-

This compound

-

Isopropylamine

-

Methanol (optional solvent)

-

-

Procedure:

-

This compound is reacted with an excess of isopropylamine.[7]

-

The reaction can be carried out with or without a solvent. When no solvent is used, a large excess of isopropylamine is employed, and the temperature is initially kept low (below 15°C) and then raised to 50-55°C.[6]

-

Alternatively, the reaction can be performed in a solvent such as methanol, typically at reflux temperature (around 80°C).[6]

-

The reaction progress is monitored by TLC.[6]

-

Upon completion, the excess isopropylamine and solvent (if used) are removed by distillation.

-

The resulting crude Metoprolol base can be further purified by crystallization or by converting it into a pharmaceutically acceptable salt, such as Metoprolol succinate or tartrate.[6]

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis of Metoprolol Workflow

Caption: Synthetic workflow for Metoprolol production.

References

- 1. CAS 56718-70-8: 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxira… [cymitquimica.com]

- 2. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | C12H16O3 | CID 92515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS#:56718-70-8 | [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | Chemsrc [chemsrc.com]

- 5. rjptonline.org [rjptonline.org]

- 6. benchchem.com [benchchem.com]

- 7. EP1682081A2 - Process for manufacture of metoprolol and salts thereof - Google Patents [patents.google.com]

- 8. Synthesis and cardiovascular activity of metoprolol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane as a Metoprolol Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker used in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] The purity of the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Like all synthetic pharmaceuticals, the manufacturing process of metoprolol can lead to the formation of impurities. One such process-related impurity is 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane . This reactive epoxide intermediate can also be a precursor to the formation of other impurities.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical detection, and potential toxicological significance. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory aspects of metoprolol.

Chemical and Physical Properties

This compound is a key intermediate in the synthesis of metoprolol and can persist as an impurity in the final drug substance.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane | [2] |

| Synonyms | 1-[4-(2-Methoxyethyl)phenoxy]-2,3-epoxypropane, Metoprolol Epoxy Impurity, Metoprolol Impurity 7 | [3][4] |

| CAS Number | 56718-70-8 | [3] |

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.25 g/mol | [2] |

| Physical Form | Solid | [5] |

| Boiling Point | 300.6 ± 17.0 °C at 760 mmHg | |

| Melting Point | 67-68 °C |

Synthesis and Formation

This compound is synthesized from 4-(2-methoxyethyl)phenol and an epihalohydrin, typically epichlorohydrin, in the presence of a base.[1] This reaction is the foundational step for introducing the glycidyl ether moiety, which is subsequently opened by isopropylamine to form metoprolol.

Experimental Protocol for Synthesis

The following is a representative laboratory-scale synthesis protocol for this compound:

Materials:

-

4-(2-methoxyethyl)phenol

-

Epichlorohydrin

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

In a clean and dry round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of DMF.

-

Stir the mixture at room temperature.

-

After 5 to 10 minutes of stirring, add 0.4 g of potassium carbonate as a base to the reaction mixture.

-

Continue stirring for 15 minutes to ensure a homogenous suspension.

-

Slowly add epichlorohydrin dropwise to the reaction mixture while maintaining continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated using standard workup procedures, such as extraction and purification by column chromatography.[1]

The following diagram illustrates the synthesis pathway of this compound.

Caption: Synthesis of the metoprolol impurity.

Role as a Precursor to Other Impurities

This compound is a reactive intermediate. Its epoxide ring can be opened by various nucleophiles, leading to the formation of other metoprolol impurities. For instance, reaction with water or hydroxide ions can form the corresponding diol impurity, 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol.[1] Reaction with amines other than isopropylamine can also lead to the formation of different N-substituted impurities.

The diagram below illustrates the logical relationship of this compound as a precursor.

Caption: Role as a precursor impurity.

Analytical Characterization

Spectroscopic Data

The integrity of synthesized impurities is typically verified through spectral data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1] Although a detailed experimental dataset for this specific impurity is not published, the expected spectral characteristics can be inferred from its structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the methoxyethyl group, protons of the oxirane ring, and the methoxy group protons. |

| ¹³C NMR | Resonances for aromatic carbons, carbons of the methoxyethyl group, carbons of the oxirane ring, and the methoxy carbon. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 208.25 g/mol , along with characteristic fragmentation patterns. |

| IR Spec. | Absorption bands for C-O-C stretching (ether and epoxide), aromatic C=C stretching, and C-H stretching. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of metoprolol and its impurities.[6] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide general methods for the determination of related substances in metoprolol tartrate.

A representative HPLC method for the analysis of metoprolol impurities is summarized below. It is important to note that the retention time and other specific parameters for this compound would need to be determined during method development and validation.

| Parameter | Typical Conditions |

| Column | Octadecylsilyl silica gel for chromatography (C18), e.g., 5 µm, 3.9 mm x 150 mm |

| Mobile Phase | A mixture of ammonium acetate buffer, acetonitrile, triethylamine, glacial acetic acid, and phosphoric acid.[6] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

The following diagram outlines a general experimental workflow for the identification and quantification of this impurity.

Caption: Analytical workflow for impurity analysis.

Toxicological Considerations

The toxicological profile of this compound has not been specifically reported. However, the presence of an oxirane (epoxide) ring is a structural alert for potential genotoxicity. Epoxides are electrophilic and can react with nucleophilic sites in DNA, potentially leading to mutations.

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend that impurities with structural alerts for genotoxicity be controlled to very low levels. The Threshold of Toxicological Concern (TTC) for genotoxic impurities is typically in the range of a few micrograms per day. Therefore, it is essential to control the level of this compound in metoprolol to ensure patient safety.

Regulatory Landscape and Pharmacopoeial Limits

Pharmacopoeias like the USP and EP set limits for impurities in drug substances and products. For metoprolol tartrate, the EP specifies a limit for any individual impurity at not more than 0.1% and a total impurity limit of not more than 0.5%.[6] The USP has similar general limits for impurities. While this compound is not listed as a named impurity with a specific limit in the general monographs, it would fall under the category of unspecified impurities and would need to be controlled within these limits. Given its potential for genotoxicity, a specific, lower limit may be required by regulatory agencies based on a comprehensive risk assessment.

Conclusion

This compound is a critical process-related impurity in the synthesis of metoprolol. Its control is important not only because it represents a deviation from the pure API but also due to its reactive nature as a precursor to other impurities and its potential for genotoxicity. A thorough understanding of its synthesis, characterization, and control is essential for ensuring the quality, safety, and efficacy of metoprolol-containing drug products. This technical guide provides a foundational understanding for professionals in the pharmaceutical industry to manage this impurity effectively. Further research to establish a complete toxicological profile and specific analytical reference standards for this compound is warranted.

References

- 1. rjptonline.org [rjptonline.org]

- 2. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | C12H16O3 | CID 92515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 56718-70-8: 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxira… [cymitquimica.com]

- 4. metoprolol ep impurity suppliers USA [americanchemicalsuppliers.com]

- 5. 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. drugfuture.com [drugfuture.com]

"2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" spectroscopic data (NMR, MS)

An in-depth analysis of the spectroscopic data for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane , a key intermediate and impurity in the synthesis of the beta-blocker Metoprolol, is presented in this technical guide. The following sections provide a comprehensive overview of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information on this compound.

Spectroscopic Data

The structural integrity and purity of synthesized compounds like this compound are primarily verified through spectroscopic methods. While specific, publicly available datasets for this exact molecule are scarce, data can be inferred from the analysis of similar compounds and from general principles of spectroscopy. This guide compiles the expected and reported data where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Based on the structure of this compound, the following proton signals are anticipated. A Chinese patent describing the synthesis of a related metoprolol impurity provides some exemplary ¹H NMR data, although for a different, yet structurally similar, compound.[1]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (H-Ar) | 6.8 - 7.2 | Multiplet | 4H |

| -O-CH₂- (oxirane side chain) | 3.9 - 4.3 | Multiplet | 2H |

| -CH- (oxirane ring) | ~3.3 | Multiplet | 1H |

| -O-CH₂- (methoxyethyl) | 3.6 - 3.8 | Triplet | 2H |

| -CH₂- (methoxyethyl) | 2.8 - 3.0 | Triplet | 2H |

| -O-CH₃ (methoxy) | ~3.4 | Singlet | 3H |

| -CH₂- (oxirane ring) | 2.7 - 2.9 | Multiplet | 2H |

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum reveals the different carbon environments in the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-O | 158 - 160 |

| Aromatic C-C | 114 - 130 |

| -O-CH₂- (oxirane side chain) | 68 - 72 |

| -CH- (oxirane ring) | 50 - 52 |

| -CH₂- (oxirane ring) | 44 - 46 |

| -O-CH₂- (methoxyethyl) | 69 - 71 |

| -CH₂- (methoxyethyl) | 35 - 37 |

| -O-CH₃ (methoxy) | 58 - 60 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The expected molecular ion peak for this compound (C₁₂H₁₆O₃) would be at approximately m/z 208.25. A patent related to metoprolol impurity synthesis reported a mass spectrometry result of M+1 at 238 for a different impurity.[1]

| m/z | Assignment |

| 208 | [M]⁺ (Molecular Ion) |

| 151 | [M - C₃H₅O]⁺ |

| 135 | [M - C₃H₅O - O]⁺ |

| 107 | [C₇H₇O]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on standardized experimental procedures.

NMR Spectroscopy

A typical protocol for obtaining ¹H and ¹³C NMR spectra involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is usually required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Mass Spectrometry

A general procedure for obtaining a mass spectrum using an Electrospray Ionization (ESI) source is as follows:

-

Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve good ionization and signal intensity.

-

Logical Relationships and Workflows

The synthesis and characterization of this compound are integral parts of the quality control process in drug manufacturing.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire and interpret spectra from a purified reference standard of the compound.

References

"2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" physical and chemical properties

An In-depth Technical Guide to 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Introduction

This compound, also known by its CAS number 56718-70-8, is an organic compound featuring an oxirane (epoxide) ring, a phenoxy group, and a methoxyethyl substituent.[1] This chemical structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its epoxide group is highly reactive, allowing for various ring-opening reactions to form more complex molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in drug development.

Chemical Identity

The following diagram outlines the key identifiers for this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a solid or a pale-yellow oil at room temperature.[2]

| Property | Value | Source |

| Molecular Formula | C12H16O3 | [1][3][4] |

| Molecular Weight | 208.25 g/mol | [3][4][5] |

| Melting Point | 67-68 °C | [6] |

| Boiling Point | 300.6 ± 17.0 °C at 760 mmHg | [3][6] |

| Density | 1.099 ± 0.06 g/cm³ | [3][6] |

| Appearance | Solid or Pale-Yellow Oil | [2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [6] |

| Refractive Index | 1.519 (at 25°C) | [6] |

| LogP | 1.65310 | [3] |

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of the beta-blocker Metoprolol and its related impurities.[7][8] The epoxide ring is susceptible to nucleophilic attack, which is the basis for its utility in synthesizing these pharmaceutical compounds.

A general reaction involves the ring-opening of the oxirane by an amine, such as isopropylamine, to yield a propanolamine derivative.[8]

Experimental Protocol: Synthesis of a Metoprolol Impurity

The following protocol describes the reaction of this compound with ethylamine to form a Metoprolol impurity.[7]

-

Preparation : In a clean, dry round-bottom flask, place 2 grams of this compound.

-

Solvent Addition : Add 20 mL of methanol to the flask and begin stirring the mixture.

-

Reagent Addition : After 5-10 minutes of stirring, carefully add 0.7 mL of ethylamine to the mixture. Continue stirring for another 15 minutes to ensure homogeneity.

-

Reaction : Transfer the flask to a preheated oil bath at 80°C and attach a reflux condenser.

-

Monitoring : The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7]

The workflow for this synthesis is illustrated in the diagram below.

References

- 1. CAS 56718-70-8: 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxira… [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. CAS#:56718-70-8 | [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | Chemsrc [chemsrc.com]

- 4. 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | C12H16O3 | CID 92515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | 56718-70-8 [chemicalbook.com]

- 7. rjptonline.org [rjptonline.org]

- 8. WO2013141437A1 - Method for manufacturing high purity (s)-metoprolol - Google Patents [patents.google.com]

The Role of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane in Drug Degradation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, a key synthetic intermediate and known impurity in pharmaceuticals such as Metoprolol and Ranolazine.[1][2][3] Due to its reactive epoxide functional group, this compound is significant in the context of drug stability and degradation.[2][4] Understanding its chemical behavior is crucial for impurity profiling, stability-indicating method development, and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This document synthesizes available data on its chemical properties, its formation as a process-related impurity, and its potential involvement in the degradation pathways of associated drug products.

Introduction: A Reactive Intermediate of Pharmaceutical Significance

This compound is an organic compound characterized by an oxirane (epoxide) ring, a phenoxy group, and a methoxyethyl substituent.[2][4] Its chemical structure, particularly the strained three-membered epoxide ring, makes it a reactive intermediate susceptible to nucleophilic attack and ring-opening reactions.[2][4] This reactivity is harnessed in the synthesis of various pharmaceuticals. However, its presence as a residual impurity in the final drug substance is a critical concern for pharmaceutical quality and stability.[1][5]

The primary relevance of this oxirane compound to drug degradation lies in its potential to:

-

Act as a precursor to other impurities: Through reactions during synthesis or storage.

-

Directly degrade or react with the active pharmaceutical ingredient (API) or excipients: The reactive epoxide can interact with various functional groups.

-

Serve as a marker for specific degradation pathways: Its presence or the presence of its derivatives can indicate the occurrence of certain degradation mechanisms.

Physicochemical Properties and Reactivity

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 56718-70-8 | [2][6][7] |

| Molecular Formula | C12H16O3 | [2][8] |

| Molecular Weight | 208.25 g/mol | [8] |

| IUPAC Name | 2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | [6] |

| Synonyms | 1-[p-(2-Methoxyethyl)-phenoxy]-2,3-epoxy-propane, 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, Metoprolol Impurity 7 | [2] |

| Appearance | Solid | |

| Melting Point | 67-68 °C | [7] |

| Boiling Point | 300.6±17.0 °C at 760 mmHg | [7] |

The epoxide ring is the most reactive part of the molecule and is prone to ring-opening reactions with a variety of nucleophiles, including water, alcohols, amines, and thiols. These reactions can be catalyzed by both acids and bases.

Role as a Process-Related Impurity in Drug Synthesis

This compound is a well-documented intermediate in the synthesis of beta-blockers like Metoprolol and the anti-anginal drug Ranolazine.[1][3][9] Its formation typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin.[1]

Due to incomplete reaction or side reactions, this oxirane can persist as a process-related impurity in the final API.[5] Regulatory guidelines necessitate the identification, quantification, and control of such impurities to ensure drug safety and quality.[1]

Contribution to Drug Degradation Pathways

The inherent reactivity of the epoxide group in this compound makes it a potential contributor to the degradation of drug products in which it is present as an impurity.

Hydrolytic Degradation

In the presence of water, the epoxide ring can undergo hydrolysis to form a diol, 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol. This reaction can be accelerated by acidic or basic conditions. This diol is a known impurity of Metoprolol.[1]

Reaction with API and Excipients

The electrophilic nature of the epoxide ring allows it to react with nucleophilic functional groups present in the API or excipients. For instance, in the case of Ranolazine, which contains a piperazine moiety, the secondary amine of the piperazine ring could potentially react with the oxirane impurity, leading to the formation of a new, larger adduct.

While specific studies detailing this direct reaction are not prevalent in the public domain, the chemical principles suggest this is a plausible degradation pathway. Forced degradation studies on Ranolazine have identified several degradation products, primarily formed under acidic and oxidative stress.[10][11] Although these studies focus on the degradation of the Ranolazine molecule itself, the presence of a reactive impurity like the oxirane could potentially initiate or participate in these degradation reactions.

Experimental Protocols for Detection and Characterization

The detection and quantification of this compound as an impurity and its degradation products are typically performed using chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

A common method for separating the API from its impurities is reverse-phase HPLC.

-

Column: C18 or C8 column.[11]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance (e.g., 225 nm for Ranolazine and its impurities).[9][12]

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.[9][12]

Mass Spectrometry (MS)

MS is used for the identification and structural elucidation of impurities and degradation products.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Ranolazine and its metabolites.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap analyzers can be used.

-

Tandem MS (MS/MS): Used to obtain fragmentation patterns, which are crucial for confirming the structure of the compounds.

The workflow for impurity identification is depicted below:

Quantitative Data from Forced Degradation Studies

A study on Ranolazine revealed the formation of three degradation products under acidic stress and two under oxidative stress, while it was stable to base hydrolysis.[10]

| Stress Condition | Number of Degradation Products | Key Degradation Pathways | Reference |

| Acid Hydrolysis (HCl) | 3 | Hydrolytic cleavage of amide group, demethylation | [11] |

| Base Hydrolysis (NaOH) | 0 | Stable | [10][11] |

| Oxidative (H2O2) | 2 | N-oxidation of piperazine ring | [10][11][12] |

The identified degradation products of Ranolazine include:

-

2-(4-(2-hydroxy-3-(2-hydroxyphenoxy) propyl) piperazine-1-yl) acetic acid (DP-1)[10]

-

2-(4-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine-1-yl) acetic acid (DP-2)[10]

-

N-(2,6-dimethylphenyl)-2 -(4-(2-hydroxy-3 (2-hydroxyphenoxy) propyl) piperazine-1-yl) acetamide (DP-3)[10]

-

1-(2-((2,6-dimethylphenyl)amino)-2oxoethyl)-4-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine 1, 4-dioxide (DP-OX1)[10]

-

4-(2-((2, 6 dimethyl phenyl) amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine 1-oxide (DP-OX2)[10]

Conclusion

This compound plays a significant, albeit indirect, role in drug degradation, primarily through its presence as a reactive process-related impurity. Its epoxide functionality is a key driver for potential degradation pathways, including hydrolysis and reaction with the API or excipients. For drug development professionals, rigorous control of this impurity during the synthesis of APIs like Metoprolol and Ranolazine is paramount. Furthermore, a thorough understanding of its reactivity is essential for the development of robust, stability-indicating analytical methods and for ensuring the overall quality, safety, and stability of the final drug product. Future research should focus on detailed mechanistic studies of the interaction between this oxirane impurity and various APIs under different stress conditions to fully elucidate its impact on drug degradation.

References

- 1. rjptonline.org [rjptonline.org]

- 2. CAS 56718-70-8: 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxira… [cymitquimica.com]

- 3. ejpmr.com [ejpmr.com]

- 4. Buy 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane | 89507-60-8 [smolecule.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | C12H16O3 | CID 92515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 56718-70-8 [sigmaaldrich.com]

- 8. 2-((4-Ethyl-2-methoxyphenoxy)methyl)oxirane synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

- 11. ijpsr.com [ijpsr.com]

- 12. researchgate.net [researchgate.net]

Technical Whitepaper: The Role of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane in Cardiovascular Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, a key chemical intermediate in the synthesis of cardiovascular drugs, most notably the β1-selective adrenergic receptor blocker, Metoprolol. While direct pharmacological activity of this oxirane compound is not extensively documented, its significance lies in its reactive epoxide functionality that is crucial for the formation of the final active pharmaceutical ingredient (API). This guide details the synthesis of this compound, its subsequent conversion to Metoprolol, and the established pharmacological pathway of Metoprolol. Experimental protocols and key chemical data are presented to support research and development activities in cardiovascular drug discovery.

Introduction

This compound (CAS 56718-70-8) is a synthetic organic compound featuring a reactive oxirane (epoxide) ring.[1][2] This structural motif makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[2] Its primary and most well-documented application is as a precursor in the manufacturing of Metoprolol, a widely prescribed medication for the management of hypertension, angina pectoris, and heart failure.[3][4] The inherent reactivity of the epoxide group allows for nucleophilic ring-opening reactions, a key step in the synthesis of Metoprolol and its analogues.[2][5] Although not intended for direct therapeutic use, understanding the synthesis and reactivity of this intermediate is critical for the efficient and pure production of the final drug substance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [6] |

| Molecular Weight | 208.25 g/mol | [6] |

| CAS Number | 56718-70-8 | [6] |

| IUPAC Name | 2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | [6] |

| Melting Point | 67-68 °C | |

| Boiling Point | 300.6 ± 17.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| InChI Key | UEOWFGJMGUIGHC-UHFFFAOYSA-N | [6] |

| SMILES | COCCC1=CC=C(C=C1)OCC2CO2 | [6] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, such as epichlorohydrin, in the presence of a base.[4]

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

4-(2-methoxyethyl)phenol

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Epichlorohydrin

-

Round-bottom flask (RBF)

-

Stirrer

Procedure:

-

In a clean and dry round-bottom flask, weigh 0.5 g of 4-(2-methoxyethyl)phenol.

-

Add 20 mL of dimethylformamide (DMF) to the RBF and begin stirring the mixture.

-

After 5 to 10 minutes of stirring, add 0.4 g of potassium carbonate (K₂CO₃) as a base to the reaction mixture.

-

Continue stirring the mixture slowly for 15 minutes to ensure thorough mixing.

-

Slowly and dropwise, add epichlorohydrin to the reaction mixture.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Role in Metoprolol Synthesis

This compound serves as the electrophilic component in the synthesis of Metoprolol. The strained three-membered epoxide ring is susceptible to nucleophilic attack and ring-opening by an appropriate amine. In the case of Metoprolol synthesis, this nucleophile is isopropylamine.

Experimental Protocol: Synthesis of Metoprolol from this compound[3]

Materials:

-

This compound

-

Methanol

-

Isopropylamine

-

Round-bottom flask (RBF)

-

Stirrer

-

Reflux condenser

-

Oil bath

Procedure:

-

In a clean and dry round-bottom flask, weigh 2 g of this compound.

-

Add 20 mL of methanol to the RBF and begin stirring.

-

After 5 to 10 minutes, add isopropylamine to the reaction mixture.

-

Continue stirring slowly for 15 minutes to ensure thorough mixing.

-

Transfer the RBF to an oil bath preheated to 80°C and attach a reflux condenser.

-

The reaction is refluxed, and its progress can be monitored by TLC.

Synthetic Workflow

The overall synthetic pathway from the starting phenol to Metoprolol is illustrated in the following diagram.

Potential Pharmacological Activity and Biological Interactions

While this compound is not developed as a standalone drug, its chemical structure suggests potential for biological activity. The epoxide group is a known reactive functional group that can covalently modify biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for the mechanism of action of some drugs and also for the toxicity of certain compounds. It is classified as potentially harmful if swallowed and may cause skin and eye irritation, indicating interaction with biological systems.

Pharmacological Context: Mechanism of Action of Metoprolol

The ultimate product of the synthetic pathway involving this compound is Metoprolol, a cardioselective β1-adrenergic receptor antagonist.[3][7] Metoprolol exerts its therapeutic effects by competitively blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to β1-receptors, which are predominantly located in the heart.[8][9] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[7][10]

The signaling pathway initiated by β1-adrenergic receptor activation and its inhibition by Metoprolol is depicted below.

Conclusion

This compound is a pivotal intermediate in the synthesis of the cardiovascular drug Metoprolol. Its significance is derived from the reactive epoxide ring that facilitates the introduction of the amino-propanol side chain characteristic of many beta-blockers. While direct pharmacological data for this intermediate is scarce, its chemical properties and synthetic utility are well-established. A thorough understanding of its synthesis and reactivity is essential for professionals involved in the development and manufacturing of Metoprolol and related pharmaceutical agents. This guide provides a foundational understanding of this compound for further research and application in drug development.

References

- 1. droracle.ai [droracle.ai]

- 2. CAS 56718-70-8: 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxira… [cymitquimica.com]

- 3. rjptonline.org [rjptonline.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and cardiovascular activity of metoprolol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | C12H16O3 | CID 92515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 9. Metoprolol - Wikipedia [en.wikipedia.org]

- 10. study.com [study.com]

Methodological & Application

Application Notes and Protocols for the Detection of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane in Metoprolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of various cardiovascular diseases. During its synthesis, several process-related impurities and degradation products can be formed. One such potential impurity is 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane , also known as Metoprolol Epoxide or Metoprolol Impurity 7. The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. The oxirane (epoxide) functional group in this impurity raises particular concern due to its potential for genotoxicity. Therefore, a sensitive and specific analytical method for the detection and quantification of this impurity is crucial for ensuring the quality and safety of Metoprolol.

These application notes provide a detailed protocol for the detection and quantification of this compound in Metoprolol drug substance using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed for confirmation and for analyses requiring higher sensitivity and specificity.

Analytical Methods Overview

The primary recommended method is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which is a common and robust technique in pharmaceutical quality control laboratories. A confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is also detailed, which is particularly useful for the identification and quantification of potentially genotoxic impurities at very low levels.

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the described analytical methods. These values are representative and should be validated in the user's laboratory with their specific instrumentation and matrices.

Table 1: HPLC-UV Method Performance

| Parameter | Expected Value |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (%RSD) | < 5% |

Table 2: GC-MS Method Performance (for confirmation/higher sensitivity)

| Parameter | Expected Value |

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.3 ng/mL |

| Limit of Quantification (LOQ) | ~1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 10% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a method for the quantification of this compound in Metoprolol Succinate drug substance.

4.1.1. Materials and Reagents

-

Metoprolol Succinate sample

-

This compound reference standard (CAS: 56718-70-8)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

4.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 225 nm |

4.1.3. Preparation of Solutions

-

Diluent: Acetonitrile:Water (50:50, v/v)

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.

-

Sample Solution (1 mg/mL of Metoprolol): Accurately weigh about 50 mg of Metoprolol Succinate into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4.1.4. Analysis Procedure

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the Standard Solution to determine the retention time and response of the analyte.

-

Inject the Sample Solution.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the amount of the impurity in the sample using the response factor from the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) - Confirmatory Method

This method is suitable for the trace-level detection and confirmation of the oxirane impurity.

4.2.1. Materials and Reagents

-

Metoprolol Succinate sample

-

This compound reference standard

-

Dichloromethane (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

4.2.2. GC-MS Conditions

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

| Selected Ion Monitoring (SIM) | m/z (to be determined from the mass spectrum of the derivatized standard) |

4.2.3. Sample Preparation and Derivatization

-

Sample Preparation: Dissolve approximately 10 mg of the Metoprolol Succinate sample in 1 mL of dichloromethane.

-

Derivatization: To 100 µL of the sample solution, add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

-

Standard Preparation: Prepare a standard solution of the impurity in dichloromethane and derivatize in the same manner as the sample.

4.2.4. Analysis Procedure

-

Inject 1 µL of the derivatized blank (dichloromethane + derivatizing agent).

-

Inject 1 µL of the derivatized standard solution to determine the retention time and mass spectrum.

-

Inject 1 µL of the derivatized sample solution.

-

Identify the impurity by comparing the retention time and mass spectrum with the standard. Quantification can be performed in SIM mode for enhanced sensitivity.

Visualizations

Caption: General experimental workflow for the detection of the oxirane impurity.

Caption: Logical relationship of impurity formation and control in Metoprolol synthesis.

Application Notes and Protocols for the Analytical Method Development of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Introduction

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane is a key intermediate and a potential impurity in the synthesis of Metoprolol, a widely used beta-blocker.[1] The presence and quantity of this oxirane compound must be carefully monitored to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the analytical method development of this compound, targeting researchers, scientists, and drug development professionals. The methods outlined below are designed for both qualitative and quantitative analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₆O₃ | [2][3] |

| Molecular Weight | 208.25 g/mol | [4][5][6] |

| Melting Point | 67-68 °C | [7][8] |

| Boiling Point | 300.6 ± 17.0 °C at 760 mmHg | [7][8] |

| Appearance | Liquid | [7][8] |

| CAS Number | 56718-70-8 | [2][7][8] |

| IUPAC Name | 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane | [4][6][7][8] |

Analytical Methodologies

Two primary analytical techniques are recommended for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) for routine quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and sensitive quantification, particularly of trace amounts.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound. This method is adapted from established stability-indicating methods for Metoprolol and its impurities.

Experimental Workflow

Caption: HPLC analysis workflow.

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.025 M KH₂PO₄ Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 225 nm |

| Run Time | 10 minutes |

Reagent and Standard Preparation

-

Mobile Phase Preparation:

-

Phosphate Buffer (0.025 M, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer. Filter through a 0.45 µm membrane filter and degas.

-

-

Diluent: Prepare a mixture of acetonitrile and water (50:50 v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the diluent.

Sample Preparation

-

Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.

-

Transfer to a 100 mL volumetric flask and add approximately 70 mL of diluent.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter an aliquot through a 0.45 µm syringe filter before injection.

Data Analysis

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Record the peak areas from the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Trace Analysis

This protocol provides a GC-MS method for the sensitive detection and identification of this compound. Derivatization is recommended to improve the chromatographic properties of the analyte.

Experimental Workflow

Caption: GC-MS analysis workflow.

Instrumentation and Conditions

| Parameter | Recommended Setting |

| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Split Ratio | 20:1 |

| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

Reagent and Standard Preparation

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Solvent: Dichloromethane or Ethyl Acetate (anhydrous).

-

Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of a suitable internal standard (e.g., 4-tert-butylphenol) in the chosen solvent.

-

Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in the chosen solvent.

Sample and Standard Derivatization Protocol

-

To 1 mL of the sample or standard solution in a vial, add 10 µL of the internal standard stock solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of the derivatizing agent (BSTFA with 1% TMCS) and 100 µL of pyridine.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS system.

Data Analysis

-

Identification: The identification of the derivatized this compound is confirmed by comparing its retention time and mass spectrum with that of a derivatized reference standard.

-

Quantification: For quantitative analysis, a calibration curve is prepared by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Summary of Quantitative Data

The following table summarizes the expected performance characteristics of the developed analytical methods.

| Parameter | HPLC Method | GC-MS Method |

| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |

| Precision (%RSD) | < 2.0% | < 5.0% |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control and quantification, while the GC-MS method offers high sensitivity and specificity for identification and trace-level analysis. The selection of the appropriate method will depend on the specific requirements of the analysis, including the sample matrix and the desired level of sensitivity. These protocols serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to ensure the quality and safety of Metoprolol and related products.

References

- 1. agilent.com [agilent.com]

- 2. jocpr.com [jocpr.com]

- 3. CAS 56718-70-8: 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxira… [cymitquimica.com]

- 4. tandfonline.com [tandfonline.com]

- 5. RP-HPLC method for amlodipine and metoprolol assay and impurities. [wisdomlib.org]

- 6. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | C12H16O3 | CID 92515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. analysis.rs [analysis.rs]

- 8. This compound | 56718-70-8 [sigmaaldrich.com]

"2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" HPLC method for impurity profiling

An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the impurity profiling of "2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane," a key intermediate in various synthetic processes. Ensuring the purity and identifying potential process-related impurities and degradation products are critical for quality control in the pharmaceutical and chemical industries. This application note provides a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for this purpose. The method is designed to separate the main component from its potential impurities and degradation products.

Introduction

"this compound" is an epoxide-containing compound. The oxirane ring is susceptible to opening under both acidic and basic conditions, leading to potential impurities. Additionally, impurities can arise from the synthesis process itself, including starting materials, byproducts, and reagents. A well-developed HPLC method is essential for the separation, detection, and quantification of these impurities. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of impurities, particularly non-volatile and thermally labile compounds.[1]

This application note details the chromatographic conditions, sample preparation, and system suitability parameters for the impurity profiling of "this compound." The method is based on established principles for the analysis of related epoxide compounds.

Experimental Protocol